2-amino-N-methoxyacetamide hydrochloride
Description
Properties
CAS No. |
1421601-45-7 |
|---|---|
Molecular Formula |
C3H9ClN2O2 |
Molecular Weight |
140.6 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methoxyacetamide hydrochloride typically involves the reaction of 2-aminoacetamide with methanol in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
2-aminoacetamide+methanol+HCl→2-amino-N-methoxyacetamide hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methoxyacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Organic Synthesis
2-Amino-N-methoxyacetamide hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : Reacting with alkyl halides or acyl chlorides to form substituted derivatives.
- Oxidation and Reduction : Participating in redox reactions with agents like potassium permanganate or lithium aluminum hydride.
Biochemical Studies
The compound is employed in biochemical assays to investigate its interactions with biological molecules. Its unique functional groups may confer specific biological activities, making it a candidate for studying enzyme interactions and metabolic pathways .
Pharmaceutical Research
Research indicates potential applications in drug development, particularly as a precursor for synthesizing biologically active compounds. The ability to modify its structure allows for the exploration of new therapeutic agents.
Case Study 1: Enzyme Interaction Studies
A study examined the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting its potential role as a biochemical probe.
Case Study 2: Synthesis of Novel Compounds
In another research project, scientists utilized this compound as a precursor to synthesize a series of novel compounds with antimicrobial properties. The synthesized compounds demonstrated significant activity against various bacterial strains, highlighting the compound's utility in pharmaceutical research .
Mechanism of Action
The mechanism of action of 2-amino-N-methoxyacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Lipophilicity vs. Methoxy groups (e.g., ) introduce polarity, improving aqueous solubility but possibly reducing membrane permeability .
Metolachlor () demonstrates agrochemical utility, highlighting the role of chloroacetamide backbones in herbicidal activity .
Synthetic Routes :
- Many analogs (e.g., ) are synthesized via nucleophilic substitution reactions between amines and chloroacetyl chloride under controlled conditions .
Physicochemical Properties
While explicit data for this compound are unavailable, comparisons can be drawn:
Notes:
- The methoxy group in this compound likely enhances polarity, favoring solubility in polar aprotic solvents (e.g., DMSO, methanol) .
- Metolachlor’s low water solubility aligns with its agrochemical application, requiring formulation adjuvants for field use .
Research and Application Insights
- Drug Development: Substituted acetamides are frequently explored as intermediates in synthesizing hypoglycemic agents (e.g., thiazolidinone derivatives in ) .
- Agrochemical Utility : Chloroacetamide derivatives like metolachlor underscore the structural adaptability of this class for weed control .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling precautions for 2-amino-N-methoxyacetamide hydrochloride in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C in tightly sealed, moisture-resistant containers to prevent degradation . Avoid prolonged exposure to light or humidity, as these factors may alter stability.
- Handling : Use in a fume hood with appropriate PPE (gloves, lab coat, safety goggles). Avoid inhalation or skin contact. For spills, neutralize with inert absorbents and dispose of according to hazardous waste protocols .
- Stability Monitoring : Conduct periodic HPLC or TLC analyses to verify compound integrity during long-term storage .
Q. Which analytical techniques are suitable for determining the purity and identity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol:buffer (30:70) . Set UV detection at 207–220 nm for optimal sensitivity. Calibration curves (e.g., 1–10 µg/mL) should achieve linearity with r² > 0.999 .
- Spectroscopy : Employ FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR to verify structural integrity (e.g., methoxy protons at δ ~3.3 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Step 1 : React 2-aminoacetamide with methoxyamine hydrochloride in a polar aprotic solvent (e.g., DMF) under nitrogen.
- Step 2 : Acidify the reaction mixture with HCl to precipitate the hydrochloride salt.
- Purification : Recrystallize from ethanol/water (yield ~70–85%) and validate purity via melting point determination (e.g., 180–185°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize synthesis yield while minimizing by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst concentration). For example, optimize at 60°C with 1.2 equivalents of methoxyamine .
- By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted starting materials or N-alkylated side products). Adjust reaction time (<6 hours) to reduce degradation .
- Scale-Up : Transition from batch to continuous flow reactors for improved heat/mass transfer and reproducibility .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Comparative Studies : Replicate experiments across multiple labs using standardized protocols (e.g., ICH guidelines for stability testing).
- Advanced Characterization : Use dynamic vapor sorption (DVS) to assess hygroscopicity and DSC/TGA to study thermal degradation patterns .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent purity, humidity) causing discrepancies .
Q. How can the crystal structure and supramolecular interactions of this compound derivatives be elucidated?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation from acetonitrile. Resolve hydrogen-bonding networks (e.g., N–H···Cl interactions) and packing motifs .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict lattice energies and compare with experimental XRD data .
- Polymorph Screening : Test crystallization solvents (e.g., ethanol vs. acetone) to identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
